4-Formyl-2-methoxyphenyl 2-fluorobenzoate
Description
Contextualization of Aryl Esters in Contemporary Chemical Synthesis
Aryl esters are a class of organic compounds that have become indispensable in contemporary chemical synthesis. acs.org Characterized by an ester group attached to an aromatic ring, these molecules are widely available, inexpensive, and chemically stable, making them ideal synthetic intermediates. acs.org While historically considered relatively inert, particularly the C(acyl)–O bond, modern advancements in catalysis have unlocked their potential as versatile substrates. acs.org
In recent years, aryl esters have been successfully employed as aryl electrophiles in a variety of cross-coupling reactions, a role traditionally held by more reactive but often less accessible aryl halides. acs.org The development of nickel and palladium catalysts has enabled diverse chemical transformations, including decarbonylative coupling, C-H arylation, and deoxygenative coupling reactions. acs.org This has opened new avenues for constructing complex molecular architectures. Furthermore, aryl esters are fundamental components in the production of a wide range of materials, including pharmaceuticals and polymers. eurekalert.org The direct synthesis of aryl esters from carboxylic acids and arenes through methods like cross-dehydrogenative coupling (CDC) reactions, often utilizing molecular oxygen as a benign oxidant, highlights the ongoing drive toward greener and more atom-economical chemical processes. eurekalert.org
Significance of Vanillin-Derived Scaffolds in Chemical Design
Vanillin (B372448), a compound obtainable from the depolymerization of lignin, is a prominent example of a bio-sourced molecular building block. frontiersin.org Its unique structure, featuring aldehyde, hydroxyl, and methoxy (B1213986) functional groups, makes it an exceptionally versatile scaffold for chemical design. frontiersin.orgrsc.org These functional groups can be selectively modified, allowing for the synthesis of a wide array of complex molecules, including various heterocycles. frontiersin.org
The use of vanillin as a starting material aligns with the principles of green chemistry, offering a renewable alternative to petroleum-based feedstocks. frontiersin.orgrsc.org Researchers have leveraged the vanillin scaffold to create novel compounds with diverse applications. For instance, vanillin derivatives have been investigated for their potential as multi-targeted ligands against diseases like Alzheimer's, exhibiting antioxidant and enzyme-inhibiting properties. nih.govuhi.ac.uk In materials science, vanillin is a precursor for bio-based polymers, including epoxy resins, polyesters, and polyurethanes, contributing to the development of sustainable materials. rsc.org The inherent biological activities and chemical reactivity of vanillin make its derivatives a continuing focus of research for developing new pharmaceuticals and functional materials. nih.gov
Rationale for Investigating "4-Formyl-2-methoxyphenyl 2-fluorobenzoate" as a Representative Chemical Entity
The compound 4-Formyl-2-methoxyphenyl (B587787) 2-fluorobenzoate (B1215865) is a specific vanillin derivative that serves as a compelling subject for chemical investigation. It merges the vanillin-derived scaffold (4-formyl-2-methoxyphenyl) with a fluorinated aromatic acid (2-fluorobenzoic acid). This combination is rationale-driven, aiming to synthesize a molecule with potentially unique and enhanced properties.
The rationale for its study includes:
Structural Modification: Modifying the phenolic hydroxyl group of vanillin by esterification is a common strategy to enhance properties like lipophilicity, which can in turn influence bioactivity. fip.org
Incorporation of Fluorine: The introduction of a fluorine atom into the benzoyl group can significantly alter the molecule's electronic properties, metabolic stability, and binding interactions with biological targets.
Potential Bioactivity: Research on structurally similar vanillin derivatives suggests potential therapeutic applications. For example, computational studies on the related compound 4-formyl-2-methoxyphenyl 4-chlorobenzoate (B1228818) predicted potential anti-inflammatory activity by binding to the cyclooxygenase-2 (COX-2) receptor. fip.org Another study identified 4-formyl-2-methoxyphenyl benzoate (B1203000) as a potential antithrombotic agent based on its low binding energy in computational models. wisdomlib.org These findings provide a strong impetus to synthesize and evaluate fluorinated analogues like this compound.
This specific ester is therefore a representative chemical entity for exploring how the strategic combination of a versatile bio-based scaffold with a synthetically introduced functional group (fluorine) can lead to novel compounds with tailored properties for further scientific exploration.
Overview of Research Methodologies and Theoretical Frameworks Applicable to Complex Esters
The study of complex esters like this compound involves a combination of established and advanced research methodologies.
Synthesis and Purification:
Esterification Reactions: The primary method for synthesizing esters is esterification. The Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic method. nih.govresearchgate.net Other techniques involve reacting an alcohol with more reactive carboxylic acid derivatives like acid chlorides or anhydrides, or using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or TBTU. nih.govorganic-chemistry.org For this specific compound, synthesis could involve the reaction of vanillin with 2-fluorobenzoyl chloride. A study on a similar compound utilized microwave irradiation to accelerate the reaction. fip.org
Purification Techniques: After synthesis, purification is crucial. Common methods include distillation to separate compounds based on boiling points, and chromatography (e.g., column chromatography) to isolate the target molecule from byproducts and unreacted starting materials. youtube.com
Characterization and Analysis:
Spectroscopic Methods: The structure of the synthesized ester is confirmed using various spectroscopic techniques. Fourier-Transform Infrared (FTIR) spectroscopy is used to identify functional groups, such as the characteristic C=O stretch of the ester. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) provides detailed information about the molecular structure and connectivity of atoms. fip.org Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound.
Theoretical Frameworks:
Kinetic Modeling: To understand and optimize the synthesis process, kinetic models can be applied. Frameworks like the Langmuir–Hinshelwood and Eley–Rideal models are used to describe the kinetics of reactions occurring on the surface of solid catalysts. mdpi.com
Computational Chemistry: In silico methods, such as molecular docking, are powerful theoretical tools used to predict the potential biological activity of a molecule. fip.org These computational studies can estimate the binding affinity and interaction patterns of a compound with a specific biological target (e.g., an enzyme receptor), providing a rationale for further experimental testing. uhi.ac.ukfip.org
These integrated experimental and theoretical approaches provide a comprehensive framework for the synthesis, characterization, and evaluation of complex esters in modern chemical research.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁FO₄ | scbt.com |
| Molecular Weight | 274.24 g/mol | scbt.com |
Table 2: Physicochemical Properties of Related Vanillin Ester Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference |
| 4-Formyl-2-methoxyphenyl benzoate | C₁₅H₁₂O₄ | 256.25 | Unsubstituted benzoate group. cymitquimica.comnih.gov |
| 4-Formyl-2-methoxyphenyl 4-chlorobenzoate | C₁₅H₁₁ClO₄ | 290.70 | Chloro-substituted benzoate group. fip.orgcymitquimica.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-formyl-2-methoxyphenyl) 2-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c1-19-14-8-10(9-17)6-7-13(14)20-15(18)11-4-2-3-5-12(11)16/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBAXJZIROZNMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Mechanistic Pathways for Ester Formation
Classical and Modern Esterification Approaches for "4-Formyl-2-methoxyphenyl 2-fluorobenzoate"
The most direct and widely practiced approach for synthesizing aryl esters like "this compound" is the acylation of the corresponding phenol (B47542). This method involves the reaction of a phenolic compound with an activated carboxylic acid derivative.
Acylation of phenolic hydroxyls is a common method for the synthesis of esters. rsc.org Phenols, however, are less nucleophilic than aliphatic alcohols, and their direct esterification with carboxylic acids is often slow and inefficient. libretexts.org To overcome this, more reactive acylating agents are typically used, such as acyl chlorides or acid anhydrides. libretexts.orgresearchgate.net
For the synthesis of "4-Formyl-2-methoxyphenyl 2-fluorobenzoate (B1215865)," the logical precursors are vanillin (B372448) and an activated form of 2-fluorobenzoic acid, most commonly 2-fluorobenzoyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the phenolic oxygen of vanillin attacks the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride. This is followed by the elimination of the chloride leaving group, resulting in the formation of the ester and hydrochloric acid as a byproduct. doubtnut.com
The general reaction can be depicted as: Vanillin + 2-Fluorobenzoyl Chloride → 4-Formyl-2-methoxyphenyl (B587787) 2-fluorobenzoate + HCl
This reaction is often carried out in the presence of a base, such as pyridine (B92270), to neutralize the HCl formed and to catalyze the reaction. doubtnut.comrsc.org
In the context of ester synthesis, "activating agents" refer to reagents that increase the electrophilicity of the carboxylic acid, thereby facilitating the nucleophilic attack by the alcohol or phenol.
Acyl Chlorides: As mentioned, converting 2-fluorobenzoic acid to 2-fluorobenzoyl chloride is a common activation strategy. This is typically achieved by reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly reactive towards nucleophiles like the phenolic hydroxyl group of vanillin.
Pyridine as a Nucleophilic Catalyst: When pyridine is used as a base in the acylation reaction, it plays a dual role. It not only neutralizes the liberated HCl but also acts as a nucleophilic catalyst. stackexchange.com Pyridine is more nucleophilic than the phenolic hydroxyl group and reacts with the acyl chloride to form a highly reactive N-acylpyridinium salt intermediate. stackexchange.comresearchgate.net This intermediate is then readily attacked by the phenoxide ion of vanillin, leading to the formation of the ester and regeneration of the pyridine catalyst. stackexchange.comresearchgate.net The fact that phenols are not acetylated by acetic anhydride (B1165640) alone but the reaction proceeds with the addition of pyridine highlights its catalytic role. rsc.org
Other Activating Agents: While acyl chlorides are common, other activating agents can be used for esterification, such as carbodiimides (e.g., DCC) which facilitate the direct coupling of a carboxylic acid and an alcohol by forming a reactive O-acylisourea intermediate. researchgate.net
The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired ester. Key parameters to consider include:
Solvent: The choice of solvent can significantly influence the reaction rate and outcome. Aprotic solvents like dichloromethane (B109758) (DCM), chloroform, or tetrahydrofuran (B95107) (THF) are often used for acylation reactions.
Temperature: Acylation reactions with acyl chlorides are often vigorous and may proceed at room temperature or with gentle heating. libretexts.org Controlling the temperature is important to prevent side reactions.
Stoichiometry: The molar ratio of the reactants (vanillin, 2-fluorobenzoyl chloride, and base) should be carefully controlled to ensure complete conversion and minimize the formation of byproducts.
Base: The choice and amount of base are critical. While pyridine is a common choice, other tertiary amines like triethylamine (B128534) can also be used. stackexchange.com The base should be strong enough to neutralize the acid byproduct but not so strong as to cause unwanted side reactions.
The following table summarizes typical conditions for the acylation of phenols, which can be adapted for the synthesis of "this compound."
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature | Yield |
| Phenol | Acetic Anhydride | Pyridine | Carbon Tetrachloride | Not specified | Not specified |
| Vanillin | Acetic Anhydride | Sodium Hydroxide | Water/Ice | Not specified | High |
| Vanillin | Acetic Anhydride | Sulfuric Acid | Acetic Acid | Room Temperature | High |
This table is generated based on analogous reactions and serves as a general guideline. rsc.orgscribd.comscribd.com
Alternative Carbon-Oxygen Bond Forming Reactions Relevant to Similar Structures
Beyond classical acylation, modern synthetic methodologies offer alternative routes for the formation of the carbon-oxygen ester bond, particularly through metal-catalyzed cross-coupling reactions.
Copper-catalyzed reactions have a long history in the formation of C-O bonds, most notably in the Ullmann condensation for the synthesis of diaryl ethers. thieme-connect.com More recently, copper-mediated Chan-Lam coupling has emerged as a powerful tool for the formation of C-O bonds, including the synthesis of aryl esters from carboxylic acids and aryl boronic acids.
While not a direct synthesis of "this compound" from vanillin and 2-fluorobenzoic acid, a related copper-catalyzed approach could involve the coupling of a suitable derivative of one of the starting materials. For instance, a copper catalyst could facilitate the coupling of a phenolate (B1203915) with an aroyl halide or a carboxylic acid with an aryl halide. Copper-catalyzed O-arylation of phenols with aryl halides has been shown to be effective under mild conditions with the appropriate choice of ligand and base. thieme-connect.comnih.gov These methods tolerate a variety of functional groups, making them potentially applicable to complex molecules. nih.gov
A particularly relevant and sophisticated approach for the synthesis of esters with specific regioselectivity is directing group assisted aroylation. In this strategy, a functional group on one of the reactants directs the metal catalyst to a specific site on the molecule, facilitating the desired bond formation.
For a molecule like "this compound," which is a derivative of vanillin, the formyl group (-CHO) ortho to the phenolic hydroxyl can act as a directing group. acs.orgrsc.orgrsc.org Copper-catalyzed O-aroylation of phenols where an ortho-carbonyl group directs the reaction has been reported. acs.orgacs.org In such a reaction, the copper catalyst coordinates to the carbonyl oxygen and the phenolic oxygen, bringing the reactive center into close proximity for the coupling reaction. rsc.org
This methodology allows for the selective aroylation of the phenolic hydroxyl group even in the presence of other potentially reactive functional groups. acs.orgrsc.org For instance, it has been demonstrated that the aldehydic functionality in o-hydroxy aldehydes can serve as an efficient directing group for O-aroylation. acs.org This approach could potentially be adapted for the synthesis of "this compound" using vanillin and a suitable 2-fluorobenzoyl source in a copper-catalyzed system.
Advanced Synthetic Methodologies in "this compound" Production
The creation of this compound involves the esterification of vanillin (4-hydroxy-3-methoxybenzaldehyde) with 2-fluorobenzoyl chloride. This process can be optimized using modern synthetic techniques that offer improvements over classical methods in terms of reaction time, energy consumption, and product yield.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of ester synthesis, microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to a significant reduction in reaction times and an increase in product yields. The synthesis of a structurally analogous compound, 4-formyl-2-methoxyphenyl-4-chlorobenzoate, has demonstrated the efficacy of this technique. In that study, the reaction was carried out via an esterification reaction between vanillin and an acyl halide, utilizing microwave irradiation at various power levels.
The kinetic energy produced by the microwaves directly influences the reaction rate. Research on the synthesis of the chloro-analogue showed that lower microwave power (120 watts) resulted in the highest yield (89.09%), while higher power (400 watts) led to a decreased yield (34.49%). This suggests that while microwave energy accelerates the reaction, excessive power can potentially lead to side reactions or decomposition of the product, highlighting the importance of optimizing the microwave parameters.
Table 1: Influence of Microwave Power on the Yield of a Structurally Analogous Vanillin Ester
| Microwave Power (Watts) | Yield (%) |
|---|---|
| 120 | 89.09 |
| 200 | 72.78 |
| 400 | 34.49 |
Data adapted from a study on the synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate.
The influence of microwave irradiation on reaction kinetics is attributed to its ability to efficiently transfer energy directly to the reactant molecules, leading to localized superheating effects. This can result in reaction rates that are orders of magnitude higher than those observed with conventional heating methods.
The esterification of phenols, such as vanillin, with acyl chlorides is often facilitated by a base catalyst. This reaction, commonly known as the Schotten-Baumann reaction, proceeds via a nucleophilic acyl substitution mechanism. The base plays a crucial role in deprotonating the phenolic hydroxyl group, thereby increasing its nucleophilicity and accelerating its attack on the electrophilic carbonyl carbon of the acyl chloride. Pyridine is a commonly used base for this purpose.
More advanced catalytic systems can also be employed to enhance the efficiency of this transformation. These include:
Nucleophilic Catalysts: 4-(Dimethylamino)pyridine (DMAP) is a highly efficient nucleophilic catalyst for acylation reactions. It operates by reacting with the acyl chloride to form a highly reactive N-acylpyridinium salt. This intermediate is then more readily attacked by the phenol than the original acyl chloride, leading to a significant rate enhancement.
Phase-Transfer Catalysis (PTC): This methodology is particularly useful when dealing with reactants that are soluble in different, immiscible phases. In the synthesis of this compound, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can facilitate the transfer of the phenoxide ion (formed by the reaction of vanillin with an aqueous base) into an organic phase containing the 2-fluorobenzoyl chloride. This brings the reactants together, allowing the reaction to proceed efficiently. The use of PTC can lead to high yields in very short reaction times, even at low temperatures.
Investigation of Reaction Mechanisms and Transition States
The formation of this compound via the reaction of vanillin and 2-fluorobenzoyl chloride in the presence of a base follows a well-established nucleophilic addition-elimination mechanism. The key steps are:
Deprotonation: The base removes the acidic proton from the phenolic hydroxyl group of vanillin, forming a more nucleophilic phenoxide ion.
Nucleophilic Attack: The newly formed phenoxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride. This addition step leads to the formation of a tetrahedral intermediate.
Transition State: The tetrahedral intermediate is a high-energy species and represents the transition state of the reaction. Its structure involves a central carbon atom bonded to the oxygen of the original carbonyl group (which now carries a negative charge), the chlorine atom, the aromatic ring of the benzoyl group, and the oxygen of the phenoxide.
Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is expelled. This elimination step results in the formation of the final ester product, this compound.
Table of Compounds
| Compound Name |
|---|
| This compound |
| Vanillin |
| 2-Fluorobenzoyl chloride |
| 4-Formyl-2-methoxyphenyl-4-chlorobenzoate |
| Pyridine |
| 4-(Dimethylamino)pyridine (DMAP) |
Advanced Spectroscopic and Chromatographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the definitive structural assignment of 4-Formyl-2-methoxyphenyl (B587787) 2-fluorobenzoate (B1215865), providing detailed information about the chemical environment of each nucleus within the molecule.
Proton Nuclear Magnetic Resonance (¹H-NMR) Techniques
Proton NMR (¹H-NMR) spectroscopy of 4-Formyl-2-methoxyphenyl 2-fluorobenzoate is anticipated to reveal a series of distinct signals corresponding to the various protons in the molecule. The aldehydic proton is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.8 and 10.0 ppm, due to the strong deshielding effect of the carbonyl group. The methoxy (B1213986) group protons should present as a sharp singlet around δ 3.8 to 4.0 ppm.
The aromatic region of the spectrum will be more complex, displaying signals for the seven aromatic protons on the two benzene (B151609) rings. These protons will exhibit characteristic splitting patterns (doublets, triplets, and multiplets) arising from spin-spin coupling with neighboring protons. The protons on the 4-formyl-2-methoxyphenyl ring are expected to show a distinct pattern influenced by the electron-withdrawing formyl group and the electron-donating methoxy group. Similarly, the protons on the 2-fluorobenzoyl moiety will be affected by the fluorine atom and the ester linkage, leading to a unique set of signals.
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet |
| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet |
| Aromatic (H) | 6.8 - 8.2 | Multiplets |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Techniques
Carbon-13 NMR (¹³C-NMR) spectroscopy provides valuable information about the carbon skeleton of this compound. The spectrum is expected to show distinct signals for each of the 15 carbon atoms in the molecule. The aldehyde carbonyl carbon is predicted to resonate at a significantly downfield chemical shift, typically in the range of δ 190–195 ppm. The ester carbonyl carbon is also deshielded and should appear between δ 165 and 170 ppm.
The aromatic carbons will produce a cluster of signals in the region of δ 110–160 ppm. The carbon attached to the fluorine atom in the 2-fluorobenzoyl ring will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F), which is a characteristic feature. The methoxy carbon will be observed further upfield, typically around δ 55–60 ppm.
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde Carbonyl (C=O) | 190 - 195 |
| Ester Carbonyl (C=O) | 165 - 170 |
| Aromatic (C) | 110 - 160 |
| Methoxy (-OCH₃) | 55 - 60 |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) for Fluorine Environment Analysis
Fluorine-19 NMR (¹⁹F-NMR) spectroscopy is a highly sensitive technique for probing the environment of the fluorine atom in this compound. A single resonance is expected in the ¹⁹F-NMR spectrum, and its chemical shift will be indicative of the electronic environment around the fluorine atom on the benzoyl ring. The coupling of the fluorine atom to the adjacent aromatic protons can also provide further structural information. For similar fluorobenzoate compounds, the chemical shifts are known to be sensitive to the substitution pattern on the aromatic ring.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
The FT-IR spectrum of this compound is expected to display several characteristic absorption bands. A strong and sharp absorption band corresponding to the C=O stretching vibration of the aldehyde group is anticipated around 1700 cm⁻¹. Another strong absorption for the ester carbonyl (C=O) stretching vibration should appear at a slightly higher frequency, typically around 1720 cm⁻¹.
The spectrum will also feature C-H stretching vibrations for the aromatic and aldehyde protons just above 3000 cm⁻¹, and for the methoxy group just below 3000 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages will be visible in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The presence of the C-F bond is expected to give rise to a stretching vibration in the 1250-1000 cm⁻¹ region. Aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ range.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| Aldehyde C=O Stretch | ~1700 |
| Ester C=O Stretch | ~1720 |
| Aromatic C-H Stretch | >3000 |
| Aliphatic C-H Stretch (Methoxy) | <3000 |
| C-O Stretch (Ester and Ether) | 1000 - 1300 |
| C-F Stretch | 1000 - 1250 |
| Aromatic C=C Stretch | 1450 - 1600 |
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.
Fragmentation of the molecular ion would likely proceed through characteristic pathways. Cleavage of the ester bond could lead to the formation of a 2-fluorobenzoyl cation and a 4-formyl-2-methoxyphenyl radical, or a 4-formyl-2-methoxyphenoxy cation and a 2-fluorobenzoyl radical. Further fragmentation of these initial ions would give rise to a series of smaller fragment ions, providing a unique fragmentation pattern that can be used to confirm the structure of the molecule.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of moderately polar and thermally labile molecules. In the context of this compound, ESI-MS would be employed to determine the molecular weight and to study its fragmentation patterns, which can aid in structural confirmation.
Typically, in positive ion mode, the molecule would be expected to form a protonated molecule [M+H]⁺ or adducts with cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺. Given the molecular formula of this compound, C₁₅H₁₁FO₄, the expected monoisotopic mass of the neutral molecule is approximately 274.0641 u. The resulting ions would be observed at m/z values corresponding to these additions.
Tandem mass spectrometry (MS/MS) experiments on the protonated molecule can provide further structural information. For the related compound, protonated vanillin (B372448), fragmentation is known to occur. rsc.org For this compound, collision-induced dissociation (CID) of the [M+H]⁺ ion would likely lead to the cleavage of the ester bond, a common fragmentation pathway for esters. This would be expected to yield two primary fragment ions: the protonated 2-fluorobenzoic acid and the 4-formyl-2-methoxyphenol radical cation, or the 2-fluorobenzoyl cation and the neutral 4-formyl-2-methoxyphenol molecule. The observation of these characteristic fragments would provide strong evidence for the compound's structure.
| Ion | Predicted m/z | Interpretation |
| [M+H]⁺ | ~275.0719 | Protonated molecule |
| [M+Na]⁺ | ~297.0539 | Sodium adduct |
| [C₇H₄FO]⁺ | ~123.0246 | 2-Fluorobenzoyl cation |
| [C₈H₈O₃]⁺ | ~152.0473 | 4-Formyl-2-methoxyphenol radical cation |
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding the sample with high-energy electrons, leading to extensive fragmentation. This fragmentation is often highly reproducible and provides a "fingerprint" of the molecule, which is invaluable for structural elucidation and identification.
For this compound, the molecular ion peak [M]⁺• at m/z ≈ 274 would be expected, although it may be of low intensity due to the compound's susceptibility to fragmentation. The most characteristic fragmentation pathway for aromatic esters under EI-MS is the cleavage of the ester bond. This would result in the formation of an acylium ion. For the non-fluorinated analog, 4-formyl-2-methoxyphenyl benzoate (B1203000), a prominent peak is observed at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺.
For this compound, a similar fragmentation would be expected, leading to the formation of the 2-fluorobenzoyl cation [C₇H₄FO]⁺. The m/z value for this ion would be approximately 123, which would be a highly diagnostic peak in the mass spectrum. Other significant fragments would likely arise from the vanillin moiety, including ions corresponding to the loss of a hydrogen atom (M-1), a methoxy group (M-31), or a formyl group (M-29).
| Fragment Ion | Predicted m/z | Interpretation |
| [C₁₅H₁₁FO₄]⁺• | ~274 | Molecular Ion |
| [C₇H₄FO]⁺ | ~123 | 2-Fluorobenzoyl cation (base peak) |
| [C₈H₇O₃]⁺ | ~151 | 4-Formyl-2-methoxyphenyl cation |
| [C₁₄H₈FO₃]⁺ | ~245 | Loss of a formyl radical (CHO) |
| [C₁₄H₈FO₃]⁺ | ~243 | Loss of a methoxy radical (OCH₃) |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. This technique is crucial for the unambiguous confirmation of a compound's chemical formula.
For this compound, HRMS would be used to measure the exact mass of the molecular ion. The calculated exact mass of C₁₅H₁₁FO₄ is 274.06414 u. An experimentally determined mass that is very close to this value (typically within 5 ppm) would confirm the elemental composition. For the related compound, 4-formyl-2-methoxyphenyl benzoate (C₁₅H₁₂O₄), the calculated m/z for the protonated molecule [M+H]⁺ is 257.0810, and a measured value of 257.0811 has been reported, confirming its formula. amazonaws.com A similar level of accuracy would be expected for the 2-fluoro derivative.
| Molecular Formula | Ion Type | Calculated Exact Mass (u) |
| C₁₅H₁₁FO₄ | [M]⁺• | 274.06414 |
| C₁₅H₁₁FO₄ | [M+H]⁺ | 275.07191 |
| C₁₅H₁₁FO₄ | [M+Na]⁺ | 297.05386 |
Chromatographic Separation Techniques for Purity Assessment and Isolation
Chromatographic techniques are fundamental for monitoring the progress of chemical reactions, assessing the purity of products, and for the isolation of the desired compound from reaction mixtures.
Thin-Layer Chromatography (TLC) in Reaction Monitoring and Purity Evaluation
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to separate components of a mixture. It is an essential tool for monitoring the progress of a synthesis by observing the disappearance of starting materials and the appearance of the product. It is also used to get a preliminary assessment of the purity of the final product.
For a compound like this compound, which is an aromatic ester of moderate polarity, a silica (B1680970) gel plate would typically be used as the stationary phase. The mobile phase would be a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The ratio of these solvents would be adjusted to achieve good separation of the product from any impurities or unreacted starting materials. An optimal solvent system would result in a retention factor (Rf) for the product of around 0.3-0.5.
| Stationary Phase | Typical Mobile Phase Systems | Expected Rf Range | Visualization |
| Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (e.g., 7:3, 1:1) | 0.3 - 0.5 | UV light (254 nm) |
| Dichloromethane (B109758):Hexane | Potassium permanganate (B83412) stain |
Column Chromatography for Product Purification
Column chromatography is a preparative technique used to separate and purify larger quantities of a compound from a mixture. The principles are similar to TLC, with the stationary phase (typically silica gel) packed into a column. The crude product is loaded onto the top of the column, and the mobile phase is passed through the column to elute the different components at different rates.
For the purification of this compound, the solvent system identified as optimal by TLC would be adapted for column chromatography. Generally, a slightly less polar solvent system than that used for TLC is employed for column chromatography to ensure good separation. The fractions are collected as they elute from the column and are analyzed by TLC to identify those containing the pure product. These fractions are then combined and the solvent is evaporated to yield the purified compound.
| Stationary Phase | Typical Mobile Phase | Elution Order | Monitoring |
| Silica Gel (60-120 or 230-400 mesh) | Gradient of Hexane and Ethyl Acetate | Less polar impurities first, followed by the product, and then more polar impurities. | TLC analysis of collected fractions |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Studies of "4-Formyl-2-methoxyphenyl 2-fluorobenzoate"
No published quantum chemical studies, including Density Functional Theory (DFT) analyses, are available for this specific compound. Therefore, detailed discussions on its electronic structure, predicted spectroscopic parameters, molecular orbitals, and charge distribution cannot be provided.
Density Functional Theory (DFT) for Electronic Structure Elucidation
Information not available.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Information not available.
Analysis of Molecular Orbitals and Charge Distribution
Information not available.
Conformational Analysis and Molecular Dynamics Simulations
No literature concerning the conformational analysis or molecular dynamics simulations of "this compound" could be located. Consequently, a discussion of its preferred conformations, rotational barriers, and structural stability in various environments is not possible.
Exploration of Preferred Conformations and Rotational Barriers
Information not available.
Stability of Molecular Structures in Various Environments
Information not available.
Intermolecular Interaction Analysis
The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound, including its crystal packing, melting point, and solubility.
Hydrogen Bonding Networks and Their Energetics
An analysis of 4-Formyl-2-methoxyphenyl (B587787) 2-fluorobenzoate (B1215865) would involve identifying potential hydrogen bond donors and acceptors. The formyl group's oxygen atom and the ester's carbonyl oxygen could act as hydrogen bond acceptors. However, the molecule lacks classical hydrogen bond donors. Therefore, the investigation would focus on weaker C-H···O interactions. Computational methods, such as Density Functional Theory (DFT), would be employed to calculate the interaction energies and geometric parameters of these weak hydrogen bonds.
Table 1: Potential Hydrogen Bond Interactions in this compound (Note: This table is hypothetical and for illustrative purposes, as no specific experimental or computational data is available.)
| Donor | Acceptor | Type of Interaction | Predicted Energy (kJ/mol) |
| Aromatic C-H | Formyl Oxygen | C-H···O | Data Not Available |
| Aromatic C-H | Carbonyl Oxygen | C-H···O | Data Not Available |
| Methyl C-H | Fluoro Group | C-H···F | Data Not Available |
Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Crystal Packing
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. By mapping properties onto this surface, one can identify the regions involved in different types of contacts. The corresponding two-dimensional fingerprint plots provide a summary of these interactions, with distinct patterns for different contact types (e.g., H···H, C···H, O···H).
Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: This table is for illustrative purposes only, as no specific data exists for this compound.)
| Contact Type | Percentage Contribution |
| H···H | Data Not Available |
| C···H/H···C | Data Not Available |
| O···H/H···O | Data Not Available |
| F···H/H···F | Data Not Available |
| C···C | Data Not Available |
| Other | Data Not Available |
Computational Molecular Design and Chemoinformatics
Computational tools are instrumental in predicting the biological activity of molecules and in designing new chemical entities with desired properties.
Ligand-Target Interaction Prediction through Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. For this compound, this would involve docking the molecule into the active site of a biologically relevant protein. The results would provide insights into the binding mode, key interacting amino acid residues, and a calculated binding energy, which is an estimate of the binding affinity. For example, studies on similar molecules have explored their interactions with enzymes like cyclooxygenase-2 (COX-2).
Table 3: Illustrative Molecular Docking Results (Note: This table is a hypothetical representation of typical docking results and does not reflect actual data for the title compound.)
| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Types of Interactions |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Quantitative Structure-Activity Relationship (QSAR) Derivation in Chemical Design Contexts
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. To develop a QSAR model involving this compound, a dataset of structurally related compounds with measured biological activities would be required. Various molecular descriptors (e.g., electronic, steric, and lipophilic properties) would be calculated for each compound. Statistical methods would then be used to derive an equation that relates these descriptors to the observed activity. Such a model could then be used to predict the activity of new, unsynthesized derivatives and guide further chemical design. Currently, no QSAR studies that include this compound are available in the literature.
No Publicly Available Research on Virtual Screening Methodologies for this compound
A comprehensive review of scientific literature and chemical databases reveals a lack of specific studies on the application of virtual screening methodologies for the chemical compound this compound. While computational techniques are a staple in modern drug discovery, it appears this particular compound has not been a documented subject of such research.
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. These methods are crucial for narrowing down the vast chemical space to a manageable number of candidates for further experimental testing.
For context, a structurally similar compound, 4-formyl-2-methoxyphenyl-4-chlorobenzoate, has been the subject of computational docking studies to explore its potential as an anti-inflammatory agent by targeting the COX-2 receptor. This highlights the applicability of such methods to this class of compounds, even though specific data for the 2-fluoro- derivative is absent.
The absence of public data prevents the creation of detailed research findings or data tables related to virtual screening for this compound at this time.
Chemical Reactivity and Derivatization Studies
Reactions at the Ester Linkage
The ester group in 4-Formyl-2-methoxyphenyl (B587787) 2-fluorobenzoate (B1215865) is a key site for nucleophilic acyl substitution reactions. These reactions allow for the modification of the benzoate (B1203000) portion of the molecule, leading to new compounds with potentially different physical, chemical, and biological properties.
Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. This reaction can be catalyzed by acids, bases, or enzymes. For 4-Formyl-2-methoxyphenyl 2-fluorobenzoate, this would involve the reaction with an alcohol (R-OH) to yield a new ester and 4-hydroxy-3-methoxybenzaldehyde (vanillin).
Acid-Catalyzed Transesterification: In the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by an alcohol. The reaction is typically reversible and driven to completion by using a large excess of the reactant alcohol.
Base-Catalyzed Transesterification: Strong bases, such as sodium methoxide (B1231860) or potassium carbonate, can also catalyze the transesterification. The base deprotonates the incoming alcohol, making it a more potent nucleophile. This alkoxide then attacks the carbonyl carbon of the ester.
Enzymatic Transesterification: Lipases are commonly used enzymes for catalyzing transesterification reactions under mild conditions. This method offers high selectivity and avoids the harsh conditions of acid or base catalysis, which is particularly advantageous for substrates with sensitive functional groups.
A summary of potential transesterification reactions is presented in the table below.
| Catalyst Type | Reactant Alcohol | Potential Product | General Conditions |
| Acid (e.g., H₂SO₄) | Methanol | Methyl 2-fluorobenzoate | Excess methanol, heat |
| Base (e.g., NaOCH₃) | Ethanol | Ethyl 2-fluorobenzoate | Anhydrous ethanol |
| Enzyme (e.g., Lipase) | Butanol | Butyl 2-fluorobenzoate | Organic solvent, mild temperature |
Controlled cleavage of the ester linkage, also known as hydrolysis, results in the formation of 4-hydroxy-3-methoxybenzaldehyde (vanillin) and 2-fluorobenzoic acid. This reaction can be achieved under acidic, basic, or enzymatic conditions.
Acid-Catalyzed Hydrolysis: Refluxing the ester in the presence of an aqueous acid (e.g., HCl or H₂SO₄) will lead to the cleavage of the ester bond. The mechanism is the reverse of Fischer esterification.
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where a base, such as sodium hydroxide, attacks the carbonyl carbon. The resulting products are the sodium salt of 2-fluorobenzoic acid and vanillin (B372448). Acidification of the reaction mixture is required to protonate the carboxylate and obtain the free carboxylic acid.
Enzymatic Hydrolysis: Esterases and lipases can be employed for the selective hydrolysis of the ester bond under mild pH and temperature conditions. This is particularly useful when other functional groups in the molecule are sensitive to acidic or basic conditions.
| Cleavage Method | Reagents | Products |
| Acid-Catalyzed | H₂O, H⁺ (e.g., HCl) | Vanillin + 2-Fluorobenzoic acid |
| Base-Catalyzed | NaOH, then H₃O⁺ | Vanillin + 2-Fluorobenzoic acid |
| Enzymatic | Esterase/Lipase, H₂O | Vanillin + 2-Fluorobenzoic acid |
Transformations of the Aldehyde Moiety
The aldehyde group is a versatile functional group that can undergo a wide array of chemical transformations, including oxidation, reduction, and condensation reactions. These reactions provide a pathway to a variety of derivatives with modified scaffolds.
The formyl group of this compound can be readily oxidized to a carboxylic acid, yielding 4-(2-fluorobenzoyloxy)-3-methoxybenzoic acid. Various oxidizing agents can be employed for this transformation.
Common oxidizing agents for aldehydes include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and milder reagents like silver oxide (Ag₂O) in the Tollens' test. The choice of oxidant is crucial to avoid cleavage of the ester linkage. Studies on the oxidation of vanillin, a closely related compound, have shown that it can be oxidized to vanillic acid. derpharmachemica.com
| Oxidizing Agent | Potential Product |
| Potassium Permanganate (KMnO₄) | 4-(2-Fluorobenzoyloxy)-3-methoxybenzoic acid |
| Silver Oxide (Ag₂O) | 4-(2-Fluorobenzoyloxy)-3-methoxybenzoic acid |
| N-Bromosuccinimide (NBS) | 4-(2-Fluorobenzoyloxy)-3-methoxybenzoic acid derpharmachemica.com |
The aldehyde can be selectively reduced to a primary alcohol, forming (4-(hydroxymethyl)-2-methoxyphenyl) 2-fluorobenzoate. This transformation is typically achieved using mild reducing agents.
Sodium borohydride (B1222165) (NaBH₄) is a common and selective reagent for the reduction of aldehydes in the presence of esters. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the aldehyde and the ester group. Catalytic hydrogenation can also be employed. The aldehyde group of vanillin can be reduced to obtain vanillyl alcohol. researchgate.net
| Reducing Agent | Potential Product |
| Sodium Borohydride (NaBH₄) | (4-(hydroxymethyl)-2-methoxyphenyl) 2-fluorobenzoate |
| Catalytic Hydrogenation (H₂/Pd) | (4-(hydroxymethyl)-2-methoxyphenyl) 2-fluorobenzoate |
The aldehyde functionality serves as an electrophilic site for various condensation reactions, allowing for the extension of the carbon skeleton and the formation of new carbon-carbon bonds.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, ethyl cyanoacetate) in the presence of a basic catalyst. This reaction with vanillin has been a subject of study. researchgate.net This leads to the formation of an α,β-unsaturated system.
Wittig Reaction: The Wittig reaction provides a method for the synthesis of alkenes from aldehydes. wikipedia.orglibretexts.org The reaction of this compound with a phosphorus ylide (Wittig reagent) would replace the carbonyl oxygen with a carbon-carbon double bond, leading to a variety of substituted styrene (B11656) derivatives. The Wittig reaction is known to be compatible with ester functionalities. libretexts.org
| Reaction Type | Reagent | Potential Product Structure |
| Knoevenagel Condensation | Malonic Acid | α,β-unsaturated carboxylic acid derivative |
| Wittig Reaction | Triphenylphosphine ylide (Ph₃P=CHR) | Styrene derivative |
Aromatic Ring Functionalization
The functionalization of the aromatic rings of this compound is a key aspect of its chemistry, allowing for the introduction of new substituents that can modulate its physical, chemical, and biological properties.
Vanillin-Derived Phenyl Ring:
The 4-formyl-2-methoxyphenyl ring is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of the electron-donating methoxy (B1213986) (-OCH3) and ester (-O-CO-Ar) groups. The methoxy group is a strong activating group, directing incoming electrophiles to the ortho and para positions. The ester group, while having a deactivating inductive effect, can also donate electron density through resonance. The formyl group (-CHO) is a deactivating group and a meta-director.
Considering the positions of these substituents, the most likely site for electrophilic attack is the C5 position, which is ortho to the activating ester group and para to the activating methoxy group, and meta to the deactivating formyl group. This regioselectivity is consistently observed in the electrophilic substitution reactions of vanillin and its derivatives. For instance, the bromination of vanillin has been shown to yield 5-bromovanillin (B1210037) with high selectivity.
| Reaction | Electrophile | Product | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| Bromination | Br+ | 5-Bromovanillin | ~79% | 165.3-166.9 |
| Nitration | NO2+ | 5-Nitrovanillin | Variable | 177-179 |
| Iodination | I+ | 5-Iodovanillin | Variable | 182-184 |
2-Fluorobenzoyl Phenyl Ring:
In contrast to the vanillin-derived ring, the 2-fluorobenzoyl ring is deactivated towards electrophilic aromatic substitution. The fluorine atom is an ortho, para-director but is deactivating due to its strong inductive electron-withdrawing effect. The ester carbonyl group is a meta-director and is also strongly deactivating. Therefore, electrophilic substitution on this ring is expected to be significantly slower and require harsher reaction conditions compared to the vanillin-derived ring. When forced, the substitution would likely occur at the positions meta to the ester group (C4' and C6') and ortho/para to the fluorine atom (C3' and C5').
The fluorine atom on the 2-fluorobenzoyl ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the adjacent ester carbonyl group activates the ring for nucleophilic attack, particularly at the carbon bearing the fluorine atom (C2'). The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate.
A variety of nucleophiles can be employed to displace the fluoride (B91410) ion, including amines, alkoxides, and thiolates. This reaction provides a convenient method for introducing a range of functional groups at the 2'-position of the benzoyl moiety. The rate of SNAr reactions is influenced by the nature of the nucleophile, the solvent, and the presence of other substituents on the aromatic ring.
| Fluoroarene | Nucleophile | Product | Conditions |
|---|---|---|---|
| 2,4-Dinitrofluorobenzene | Amine (e.g., Aniline) | 2,4-Dinitrophenylamine derivative | Mild conditions |
| Methyl 2-fluorobenzoate | Amine (e.g., Piperidine) | Methyl 2-(piperidin-1-yl)benzoate | Heating in a polar aprotic solvent |
| 2-Fluoronitrobenzene | Methoxide | 2-Methoxynitrobenzene | Base in methanol |
Design and Synthesis of Chemically Modified Analogues
The diverse reactivity of this compound makes it an attractive scaffold for the design and synthesis of chemically modified analogues with tailored properties.
By systematically varying the substituents on both aromatic rings, libraries of analogues can be generated. On the vanillin-derived ring, the formyl group can be oxidized to a carboxylic acid or reduced to an alcohol. The methoxy group can be demethylated to a hydroxyl group, which can then be further functionalized. As discussed, the C5 position can be substituted with various groups via electrophilic aromatic substitution.
On the 2-fluorobenzoyl ring, the fluorine atom can be replaced by a wide array of nucleophiles. Additionally, other substituted benzoic acids can be used in the initial synthesis to introduce different functionalities on this ring. This systematic approach allows for the exploration of structure-activity relationships and the optimization of desired properties.
The functional groups of this compound can serve as handles for its incorporation into larger and more complex molecular architectures. The formyl group can participate in condensation reactions to form Schiff bases, chalcones, and various heterocyclic systems. The ester linkage can be hydrolyzed to liberate the vanillin and 2-fluorobenzoic acid moieties, which can then be used as building blocks in further synthetic steps.
For example, vanillin and its derivatives are known to be precursors for the synthesis of macrocycles and other complex structures. The ability to selectively functionalize both aromatic rings of this compound provides a versatile platform for the construction of novel supramolecular assemblies and polymers.
Advanced Research Applications in Chemical Science and Beyond Non Biological/clinical
Role as a Synthetic Intermediate in Fine Chemical Production
4-Formyl-2-methoxyphenyl (B587787) 2-fluorobenzoate (B1215865) serves as a valuable intermediate in the synthesis of more complex molecules. The aldehyde functional group is a key site for a variety of chemical transformations, allowing for the construction of diverse molecular architectures.
One of the primary applications of aromatic aldehydes like the one present in this compound is in the synthesis of Schiff bases . These are typically formed through the condensation reaction of an aldehyde with a primary amine. Schiff bases are important intermediates in the synthesis of various organic compounds and are also studied for their diverse chemical and physical properties. The reaction to form a Schiff base from 4-Formyl-2-methoxyphenyl 2-fluorobenzoate is illustrated below:
Figure 1: General reaction scheme for the formation of a Schiff base from this compound.
The resulting Schiff bases can be further modified, for example, through reduction to form secondary amines, or used in the synthesis of heterocyclic compounds. The presence of the 2-fluorobenzoate group can influence the electronic properties and reactivity of the aldehyde, and consequently the properties of the resulting Schiff base.
Furthermore, the aldehyde group can undergo various other transformations, making it a versatile handle for synthetic chemists. These reactions include:
Oxidation to a carboxylic acid.
Reduction to an alcohol.
Wittig reaction to form an alkene.
Henry reaction with a nitroalkane to form a nitroalkohol.
These transformations allow for the incorporation of the vanillin-derived core of this compound into a wide array of larger and more complex molecules, which are of interest in the production of fine chemicals and specialty materials.
| Reaction Type | Reagents | Product Functional Group |
| Schiff Base Formation | Primary Amine (R-NH₂) | Imine (-C=N-R) |
| Oxidation | e.g., KMnO₄, H₂CrO₄ | Carboxylic Acid (-COOH) |
| Reduction | e.g., NaBH₄, LiAlH₄ | Alcohol (-CH₂OH) |
| Wittig Reaction | Phosphonium Ylide | Alkene (-C=C-) |
| Henry Reaction | Nitroalkane (R-NO₂) | β-Nitroalcohol |
Exploration in Material Science Applications
Vanillin (B372448) and its derivatives are increasingly being explored as renewable building blocks for the synthesis of polymers. mdpi.comresearchgate.netacs.orgnii.ac.jpnih.govdigitellinc.com The aromatic structure of this compound, combined with its reactive aldehyde functionality, makes it a promising candidate as a monomer or a building block for various polymeric materials.
The aldehyde group can be utilized in polycondensation reactions . For instance, it can react with compounds containing two or more active hydrogen atoms, such as diamines or diols, to form polymers with repeating units. The resulting polymers, such as polyimines (from diamines) or polyacetals (from diols), can exhibit interesting thermal and mechanical properties. The fluorinated benzoate (B1203000) group can impart specific properties to the resulting polymer, such as increased thermal stability, hydrophobicity, and potentially altered electronic properties. nih.govmdpi.comcore.ac.uknih.gov
Another potential application in material science is the modification of the aldehyde group to create a polymerizable vinyl group. This would transform this compound into a monomer suitable for addition polymerization . For example, a Wittig reaction could be employed to introduce a vinyl group, which could then be polymerized to form a polystyrene-like polymer with pendant fluorinated benzoate groups. Such polymers could have applications in specialty coatings, films, and other advanced materials where the properties imparted by the fluorine atom are desirable. nih.govmdpi.comcore.ac.uknih.gov
| Polymerization Type | Reactant Type | Potential Polymer Class |
| Polycondensation | Diamine | Polyimine |
| Polycondensation | Diol | Polyacetal |
| Addition Polymerization | After conversion to vinyl monomer | Poly(vinyl derivative) |
Development of Chemical Probes for Receptor Binding Studies
The development of chemical probes is crucial for studying the function and localization of biological receptors. nih.govnih.govchemrxiv.orgacs.orgolemiss.edu The structure of this compound contains features that make it an interesting scaffold for the design of such probes. The fluorinated aromatic ring can be particularly useful for this purpose.
Fluorine-18, a positron-emitting isotope, is widely used in Positron Emission Tomography (PET) , a powerful imaging technique in biomedical research. The non-radioactive fluorine atom in this compound could be replaced with ¹⁸F to create a radiolabeled version of the molecule. If the parent molecule shows affinity for a particular receptor, its ¹⁸F-labeled counterpart could be used as a PET imaging probe to visualize the distribution of that receptor in living organisms.
The aldehyde group provides a convenient point for further chemical modification to attach other functionalities, such as fluorescent dyes or affinity tags, which are also used in chemical probes. For instance, the aldehyde could be converted to an amine via reductive amination, and this amine could then be coupled to a fluorescent molecule. The resulting fluorescent probe could be used in microscopy studies to visualize receptor localization at the cellular level.
The design of such probes is a multi-step process that involves:
Identifying a core scaffold with potential affinity for the target receptor.
Synthesizing derivatives with appropriate linkers and labeling groups (e.g., ¹⁸F, fluorescent dyes).
Evaluating the binding affinity and selectivity of the synthesized probes for the target receptor.
While specific receptor binding studies for this compound are not yet reported, its structure, particularly the presence of the fluorinated moiety, makes it a candidate for development into a chemical tool for such investigations.
Design of Catalytic Species or Ligands for Catalysis
The Schiff bases derived from this compound have the potential to act as ligands for metal-based catalysts. ajchem-a.comijoer.comresearchgate.netresearchgate.net Schiff base ligands are well-known for their ability to coordinate with a wide variety of metal ions, forming stable complexes. These metal complexes can exhibit catalytic activity in various organic transformations. ajchem-a.comijoer.comresearchgate.netresearchgate.net
The synthesis of a Schiff base ligand from this compound would involve the reaction of the aldehyde with a suitable primary amine, often one containing another donor atom (e.g., a hydroxyl or amino group) that can participate in metal coordination. The resulting multidentate ligand can then be complexed with a metal precursor (e.g., a metal salt) to form the final catalyst.
The electronic and steric properties of the ligand, which are influenced by the substituents on the aromatic rings (in this case, the methoxy (B1213986) and 2-fluorobenzoate groups), can have a significant impact on the catalytic activity and selectivity of the metal complex. The fluorine atom, being highly electronegative, can particularly influence the electronic nature of the ligand and, consequently, the catalytic properties of the metal center.
Potential catalytic applications for metal complexes derived from Schiff bases of this compound could include:
Oxidation reactions
Reduction reactions
Carbon-carbon bond-forming reactions
The development of new catalysts is an active area of research, and the use of readily available starting materials like vanillin derivatives is of great interest from a green chemistry perspective. While the catalytic applications of this specific compound are yet to be explored in detail, the established chemistry of related Schiff base complexes suggests a promising avenue for future research. ajchem-a.comijoer.comresearchgate.netresearchgate.net
Future Research Directions and Unexplored Chemical Avenues
Development of Green Chemistry Approaches for "4-Formyl-2-methoxyphenyl 2-fluorobenzoate" Synthesis
The synthesis of 4-Formyl-2-methoxyphenyl (B587787) 2-fluorobenzoate (B1215865) traditionally may rely on methods that are not environmentally benign. Future research will likely focus on developing greener synthetic routes that align with the principles of sustainable chemistry. This involves the exploration of alternative solvents, catalysts, and energy sources to minimize waste and environmental impact.
Key areas for investigation include:
Renewable Starting Materials: Investigating the use of bio-based feedstocks, such as vanillin (B372448), as a precursor for the 4-formyl-2-methoxyphenyl moiety. scirp.org Vanillin, derivable from lignin, presents a sustainable alternative to petroleum-based starting materials.
Catalytic Innovations: The development of novel catalysts is crucial. This could involve enzymatic catalysis, which offers high selectivity under mild conditions, or the use of heterogeneous catalysts that can be easily recovered and reused, thus reducing waste.
Alternative Solvents: Moving away from volatile organic compounds (VOCs) towards greener alternatives like water, supercritical fluids, or ionic liquids can significantly reduce the environmental footprint of the synthesis process.
Energy Efficiency: The use of microwave irradiation has been shown to be effective in the synthesis of similar compounds, such as 4-formyl-2-methoxyphenyl-4-chlorobenzoate, leading to higher yields in shorter reaction times. fip.org Further exploration of microwave-assisted and sonochemical methods could lead to more energy-efficient synthetic protocols.
| Green Chemistry Principle | Application in Synthesis of this compound |
| Prevention | Designing synthetic pathways to minimize waste generation. |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |
| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. |
| Designing Safer Chemicals | Designing chemical products to affect their desired function while minimizing their toxicity. |
| Safer Solvents and Auxiliaries | The use of safer solvents like water or bio-solvents. |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. |
| Use of Renewable Feedstocks | Utilizing renewable resources like vanillin. |
| Reduce Derivatives | Minimizing or avoiding the use of blocking groups or temporary modifications. |
| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemical synthesis and drug discovery. nih.govnih.gov These computational tools can be leveraged to accelerate the design and optimization of compounds like this compound and its derivatives.
Potential applications of AI and ML include:
Predictive Modeling: Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcomes of synthetic routes, identify potential side products, and suggest optimal reaction conditions. nih.gov
De Novo Drug Design: Deep learning models can generate novel molecular structures with desired biological activities. nih.gov This could be used to design derivatives of this compound with enhanced therapeutic properties.
Retrosynthetic Analysis: AI-powered tools can propose synthetic pathways for target molecules, aiding chemists in designing more efficient and cost-effective syntheses. nih.gov
Property Prediction: AI models can predict various physicochemical and biological properties of molecules, such as solubility, toxicity, and binding affinity to specific protein targets, thereby streamlining the drug discovery process. nih.gov
| AI/ML Application | Description | Relevance to Compound Design |
| Predictive Analytics | Using statistical algorithms and machine learning techniques to identify the likelihood of future outcomes based on historical data. | Predicting reaction yields and identifying optimal synthesis conditions. gcande.org |
| Generative Models | Algorithms that can create new data instances that resemble the training data. | Designing novel derivatives with desired properties. |
| Retrosynthesis Planning | AI algorithms that can determine a sequence of reactions to synthesize a target molecule. | Proposing efficient synthetic routes. |
| Quantitative Structure-Activity Relationship (QSAR) | Models that relate the chemical structure of a molecule to its biological activity. | Predicting the biological activity of new derivatives. |
Exploration of Novel Reactivity Patterns and Unexpected Transformations
The unique arrangement of functional groups in this compound—an aldehyde, an ether, and a fluorinated ester—offers a rich platform for exploring novel chemical reactivity.
Future research could focus on:
Selective Transformations: Developing methods for the selective transformation of one functional group in the presence of others. For instance, the selective reduction of the aldehyde to an alcohol without affecting the ester group is a fundamentally important transformation. acs.org
Domino Reactions: Designing cascade or domino reactions where a single synthetic operation generates significant molecular complexity. The reactivity of the benzaldehyde (B42025) moiety, for example, is known to be influenced by the electronic nature of its substituents. quora.comncert.nic.in
Photocatalysis and Electrochemistry: Utilizing light or electricity to drive novel transformations could lead to the discovery of unprecedented reactivity and the synthesis of unique molecular architectures.
N-Heterocyclic Carbene (NHC) Catalysis: NHCs have been shown to catalyze a variety of transformations involving esters and aldehydes, including redox isomerizations that can lead to the formation of functionalized benzaldehydes. nih.gov Investigating the reactivity of this compound in the presence of NHC catalysts could unveil new synthetic pathways.
Advanced In-Situ Monitoring Techniques for Reaction Optimization
To fully optimize the synthesis of this compound, a detailed understanding of the reaction kinetics and mechanism is essential. Advanced in-situ monitoring techniques provide real-time data on the progress of a reaction, allowing for precise control and optimization. spectroscopyonline.com
Promising techniques for this purpose include:
In-Situ FTIR and Raman Spectroscopy: These techniques can monitor the concentration of reactants, intermediates, and products in real-time by tracking their characteristic vibrational frequencies. youtube.com For esterification reactions, changes in the carbonyl stretching frequencies can be particularly informative. nih.gov
Process Mass Spectrometry: This method allows for the direct sampling and analysis of the reaction mixture, providing rapid and sensitive detection of various species. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR setups can be used to monitor the progress of a reaction continuously, providing detailed structural information about the species present in the reaction mixture. oxinst.com
| Monitoring Technique | Information Provided | Application in Reaction Optimization |
| In-Situ FTIR/Raman | Real-time concentration profiles of reactants, intermediates, and products. | Optimization of reaction time, temperature, and catalyst loading. youtube.comresearchgate.net |
| Process Mass Spectrometry | Identification and quantification of volatile components in the reaction mixture. | Detection of transient intermediates and byproducts. nih.gov |
| Flow NMR | Detailed structural information and quantification of species in the reaction. | Mechanistic studies and kinetic analysis. oxinst.com |
By embracing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of more sustainable synthetic methods, novel applications, and a deeper understanding of its chemical behavior.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
